
Methyl 6-amino-4-bromopicolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6-amino-4-bromopicolinate de méthyle est un composé chimique de formule moléculaire C7H7BrN2O2·HCl. Il s'agit d'un dérivé de l'acide picolinique, caractérisé par la présence d'un groupe amino en position 6 et d'un atome de brome en position 4 sur le cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 6-amino-4-bromopicolinate de méthyle implique généralement les étapes suivantes :
Bromation : Le matériau de départ, le picolinate de méthyle, subit une bromation en position 4 à l'aide de brome ou d'un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane.
Amination : L'intermédiaire bromé est ensuite soumis à une amination en position 6. Cela peut être réalisé en utilisant de l'ammoniac ou une source d'amine dans des conditions appropriées, telles qu'une température et une pression élevées.
Formation du chlorhydrate : La dernière étape consiste à former le sel de chlorhydrate en faisant réagir le produit amine avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de chlorhydrate de 6-amino-4-bromopicolinate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des réacteurs à flux continu et des systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 6-amino-4-bromopicolinate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome en position 4 peut être substitué par d'autres nucléophiles tels que les thiols, les amines ou les alcoolates.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des amines ou d'autres produits réduits.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution : Nucléophiles comme le thiolate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Principaux produits formés
Substitution : Formation de picolinates substitués.
Oxydation : Formation de dérivés de l'acide picolinique.
Réduction : Formation de dérivés aminés réduits.
Applications De Recherche Scientifique
Le chlorhydrate de 6-amino-4-bromopicolinate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6-amino-4-bromopicolinate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Les substituants amino et brome sur le cycle pyridine lui permettent de se lier à des enzymes ou des récepteurs, inhibant potentiellement leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-4-bromopicolinate hydrochloride involves its interaction with specific molecular targets. The amino and bromine substituents on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
6-amino-4-chloropicolinate de méthyle : Structure similaire, mais avec un atome de chlore au lieu du brome.
6-amino-4-fluoropicolinate de méthyle : Contient un atome de fluor en position 4.
6-amino-4-iodopicolinate de méthyle : Contient un atome d'iode en position 4.
Unicité
Le chlorhydrate de 6-amino-4-bromopicolinate de méthyle est unique en raison de la présence de l'atome de brome, qui confère une réactivité et des propriétés distinctes par rapport à ses analogues halogénés. La taille et l'électronégativité de l'atome de brome influencent le comportement chimique du composé et ses interactions avec les cibles biologiques.
Propriétés
Formule moléculaire |
C7H8BrClN2O2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
methyl 6-amino-4-bromopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)5-2-4(8)3-6(9)10-5;/h2-3H,1H3,(H2,9,10);1H |
Clé InChI |
JPGKOTBHEOMMIV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


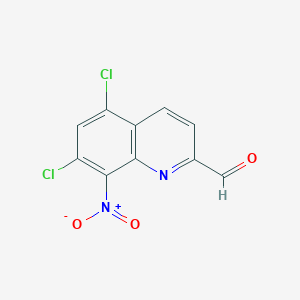
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
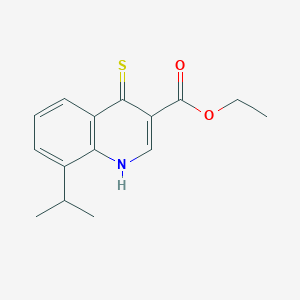


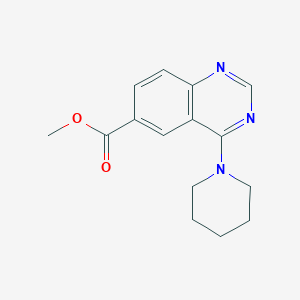
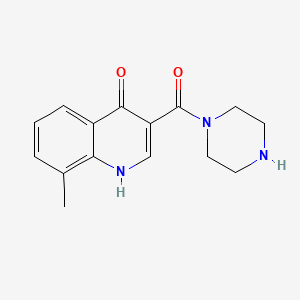
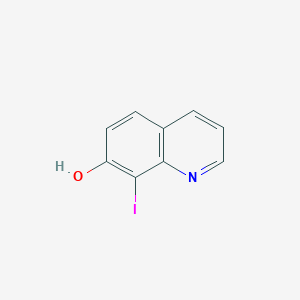
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

